molecular formula C11H8BrNO3 B8578133 5-Bromo-7-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

5-Bromo-7-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No. B8578133
M. Wt: 282.09 g/mol
InChI Key: AOCINHYAPPQHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05270309

Procedure details

5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid; 5-bromo-7-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[C:4](=[O:15])[CH:5]=[C:6]([C:12]([OH:14])=[O:13])[NH:7]2.Br[C:17]1C=C(C)C=C2[C:18]=1C(=O)C=C(C(O)=O)N2>>[CH2:17]([C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[C:4](=[O:15])[CH:5]=[C:6]([C:12]([OH:14])=[O:13])[NH:7]2)[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C2C(C=C(NC2=CC=C1)C(=O)O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2C(C=C(NC2=CC(=C1)C)C(=O)O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)C1=C2C(C=C(NC2=CC=C1)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.